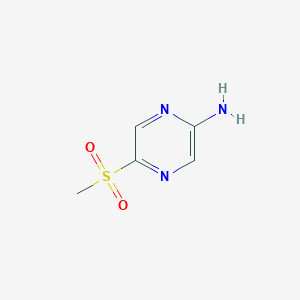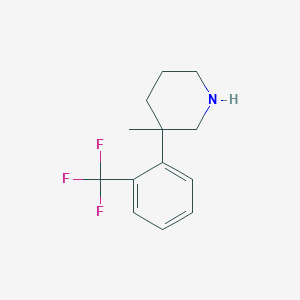
3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine is an organic compound characterized by a piperidine ring substituted with a methyl group and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with 3-methylpiperidine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the imine intermediate.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to influence the biological activity of molecules, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing the trifluoromethyl group often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of novel materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring provides a scaffold that can interact with various biological targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(2-(trifluoromethoxy)phenyl)piperidine: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
3-Methyl-3-(2-(trifluoromethyl)phenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-Methyl-3-(2-(trifluoromethyl)phenyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-Methyl-3-(2-(trifluoromethyl)phenyl)piperidine is unique due to the presence of both the trifluoromethyl group and the piperidine ring. The trifluoromethyl group imparts significant chemical stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H16F3N |
|---|---|
Molekulargewicht |
243.27 g/mol |
IUPAC-Name |
3-methyl-3-[2-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3N/c1-12(7-4-8-17-9-12)10-5-2-3-6-11(10)13(14,15)16/h2-3,5-6,17H,4,7-9H2,1H3 |
InChI-Schlüssel |
JIKLYJBVMNRQPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


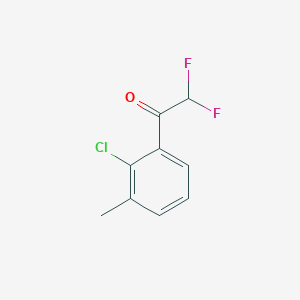
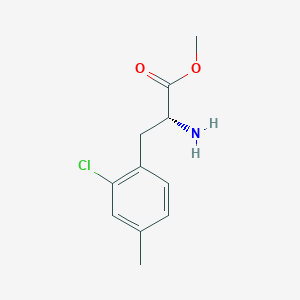
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)
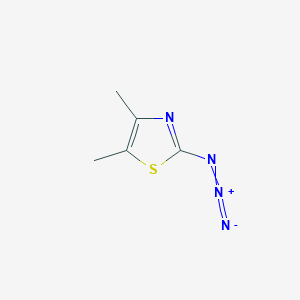

![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
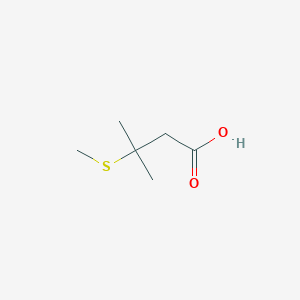
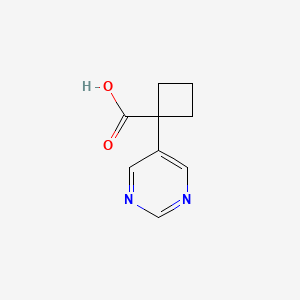
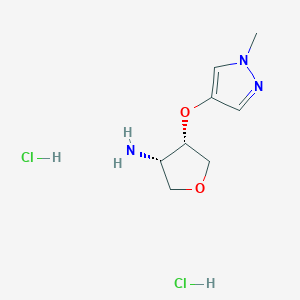
![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
